molecular formula C11H9F3N2 B8445041 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole

1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Cat. No. B8445041
M. Wt: 226.20 g/mol
InChI Key: QHWQDACNAMNMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642626B2

Procedure details

An acetic acid (3.3 mL) solution of iodine monochloride (2.64 g) was added dropwise to an acetic acid (22 mL) solution that contained 1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole (3.70 g) and sodium acetate (1.38 g) at a room temperature, and the obtained solution was then stirred for 4 hours. Thereafter, water (250 mL) was added to the reaction solution, and the obtained solution was then stirred for 30 minutes. Then, a precipitated solid was collected by filtration, and was then washed with water. The obtained solid was dissolved in ethyl acetate, and the obtained solution was then washed with water and a saturated sodium hydrogencarbonate aqueous solution. The organic layer was dried over anhydrous sodium sulfate, and was then concentrated under a reduced pressure. Thereafter, the residue was purified by column chromatography (silica gel 60N, hexane:ethyl acetate=5:1 to 7:3), so as to obtain the title compound (4.80 g) in the form of a brownish-red oily substance.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[I:5]Cl.[CH3:7][N:8]1[C:12]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)=[CH:11][CH:10]=[N:9]1.C([O-])(=O)C.[Na+]>O>[I:5][C:11]1[CH:10]=[N:9][N:8]([CH3:7])[C:12]=1[C:13]1[CH:14]=[CH:15][C:16]([C:19]([F:20])([F:21])[F:22])=[CH:17][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.64 g
Type
reactant
Smiles
ICl
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
CN1N=CC=C1C1=CC=C(C=C1)C(F)(F)F
Step Three
Name
Quantity
1.38 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the obtained solution was then stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a room temperature
STIRRING
Type
STIRRING
Details
the obtained solution was then stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Then, a precipitated solid was collected by filtration
WASH
Type
WASH
Details
was then washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The obtained solid was dissolved in ethyl acetate
WASH
Type
WASH
Details
the obtained solution was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
Thereafter, the residue was purified by column chromatography (silica gel 60N, hexane:ethyl acetate=5:1 to 7:3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC=1C=NN(C1C1=CC=C(C=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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